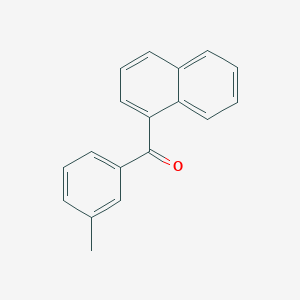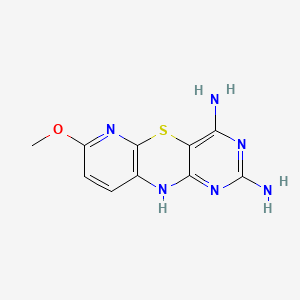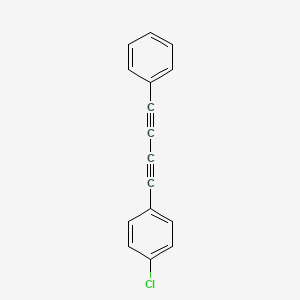![molecular formula C9H10Cl6N4O2 B14662316 1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) CAS No. 50850-22-1](/img/structure/B14662316.png)
1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) typically involves multiple steps. The starting materials and reaction conditions can vary, but a common approach includes the use of trichloroethanone derivatives and 1,3,5,7-tetraazabicyclo[3.3.1]nonane as key reactants. The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) can be compared to other similar compounds such as:
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its use in explosives and propellants due to its high energy content.
3,7-Diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Used as a ligand in coordination chemistry and catalysis.
The uniqueness of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) lies in its specific reactivity and stability, which make it suitable for a wide range of applications in different scientific fields.
Propriétés
Numéro CAS |
50850-22-1 |
|---|---|
Formule moléculaire |
C9H10Cl6N4O2 |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-[7-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]ethanone |
InChI |
InChI=1S/C9H10Cl6N4O2/c10-8(11,12)6(20)18-2-16-1-17(4-18)5-19(3-16)7(21)9(13,14)15/h1-5H2 |
Clé InChI |
VSLYOYYNGMABMD-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN(CN1CN(C2)C(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
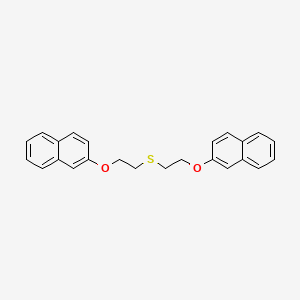
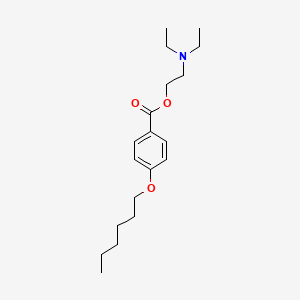
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
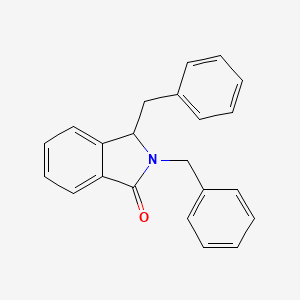
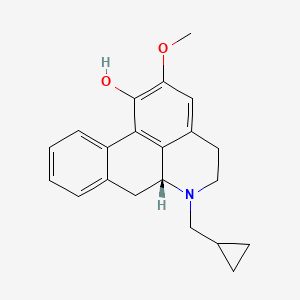
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
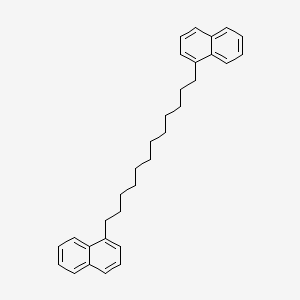

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
